molecular formula C10H9F3N4O2 B10976269 1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10976269
M. Wt: 274.20 g/mol
InChI Key: LMPGGYSYUACVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the isoxazole ring: This can be synthesized via cyclization reactions involving nitrile oxides and alkenes.

    Amidation reaction: The final step could involve the reaction of the carboxylic acid derivative with a suitable amine to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole or isoxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Agricultural Chemistry: Potential use as a pesticide or herbicide.

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it might coordinate with a metal center, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the isoxazole ring.

    N-(5-METHYL-3-ISOXAZOLYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the pyrazole ring.

Uniqueness

The presence of both the isoxazole and pyrazole rings, along with the trifluoromethyl group, makes 1-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE unique. These structural features can impart specific reactivity and properties that are valuable in various applications.

Properties

Molecular Formula

C10H9F3N4O2

Molecular Weight

274.20 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H9F3N4O2/c1-5-3-8(16-19-5)14-9(18)6-4-7(10(11,12)13)15-17(6)2/h3-4H,1-2H3,(H,14,16,18)

InChI Key

LMPGGYSYUACVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.